8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the methoxy group at the 8th position and the thiophen-2-ylmethyl group at the nitrogen atom. The final step involves the formation of the carboxamide group at the 3rd position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
- 8-methoxy-2-oxo-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- 8-methoxy-2-oxo-N-(benzyl)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide exhibits unique properties due to the presence of the thiophen-2-ylmethyl group. This group may enhance its biological activity and selectivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13NO4S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H13NO4S/c1-20-13-6-2-4-10-8-12(16(19)21-14(10)13)15(18)17-9-11-5-3-7-22-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
JUKFPDGSSGRMTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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